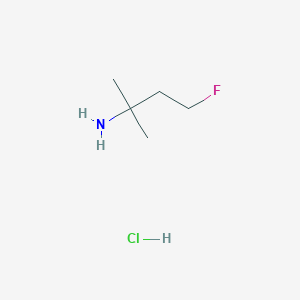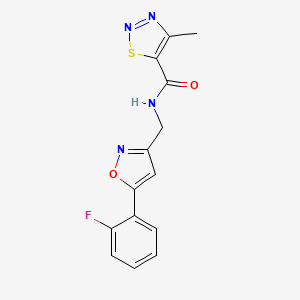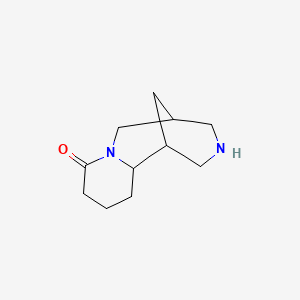
Tetrahidrocitisina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocytisine is a quinolizidine alkaloid . It is a nitrogen-containing compound that is naturally produced as a specialized metabolite distributed in plants and animals . It is a well-known and widespread representative of quinolizidine alkaloids of the family Leguminosae .
Synthesis Analysis
Tetrahydrocytisine was synthesized from quinolizidine-2,6-dione in three steps . This synthesis involved a double Mannich condensation . The key intermediate was synthesized using the biomimetic α-acylimmonium cyclization method .Molecular Structure Analysis
The molecular structure of Tetrahydrocytisine is C11H18N2O . It is a bridged tricycle, which is a characteristic quinolizidine class .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tetrahydrocytisine include a double Mannich condensation . The synthesis started from properly substituted pyridines, piperidines, or bispidines .Physical and Chemical Properties Analysis
The physical and chemical properties of Tetrahydrocytisine include its molecular structure (C11H18N2O) and its classification as a quinolizidine alkaloid .Aplicaciones Científicas De Investigación
- La tetrahidrocitisina ha sido investigada por sus posibles efectos neuroprotectores. Los estudios sugieren que puede modular los sistemas de neurotransmisores, incluidos los receptores nicotínicos de acetilcolina, que desempeñan un papel crucial en la función cognitiva y las enfermedades neurodegenerativas .
- La citisina, el compuesto padre de la this compound, se ha utilizado como ayuda para dejar de fumar. La investigación indica que la this compound también puede tener efectos similares al unirse a los receptores nicotínicos, reduciendo los antojos de nicotina y ayudando a dejar de fumar .
- Algunos estudios exploran el potencial de la this compound como antidepresivo. Puede influir en las vías de la serotonina y la dopamina, contribuyendo a la regulación del estado de ánimo .
- Los derivados de la this compound han mostrado efectos antiinflamatorios en modelos preclínicos. Los investigadores estudian sus mecanismos de acción y posibles aplicaciones terapéuticas .
- Los análogos de la this compound han demostrado propiedades analgésicas. Las investigaciones se centran en sus interacciones con los receptores opioides y las vías del dolor .
- Estudios preliminares sugieren que los derivados de la this compound exhiben efectos citotóxicos contra las células cancerosas. Los investigadores exploran sus mecanismos y evalúan su potencial como nuevos agentes anticancerígenos .
- El impacto de la this compound en la salud cardiovascular es un área de interés emergente. Las investigaciones examinan sus efectos sobre la presión arterial, la función vascular y el metabolismo lipídico .
- Los derivados de la this compound pueden influir en la homeostasis de la glucosa y los perfiles lipídicos. Los investigadores estudian su potencial para el manejo de trastornos metabólicos como la diabetes y la obesidad .
Investigación Neurológica
Dejar de Fumar
Propiedades Antidepresivas
Actividad Antiinflamatoria
Efectos Analgésicos
Potencial Anticancerígeno
Investigación Cardiovascular
Trastornos Metabólicos
En resumen, la this compound promete mucho en varios campos, desde la investigación neurológica hasta dejar de fumar y más allá. Sin embargo, se necesitan más estudios para dilucidar completamente sus mecanismos y aplicaciones clínicas . Si desea más información sobre algún área específica, no dude en preguntar.
Mecanismo De Acción
Direcciones Futuras
The recent results of pharmacological studies have stimulated synthetic research on Tetrahydrocytisine, inspiring the development of new drugs, for example, in smoking cessation . Further studies are needed to expand the chemical space to find bioactive scaffolds based on quinolizidine alkaloids for pharmacological and agrochemical applications .
Propiedades
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Tetrahydrocytisine and where is it found?
A1: Tetrahydrocytisine is a quinolizidine alkaloid, a class of nitrogen-containing compounds found naturally in plants and some animals. It is particularly prevalent within the Genisteae family of plants. []
Q2: What is known about the biological activity of Tetrahydrocytisine?
A2: While research is ongoing, Tetrahydrocytisine and other quinolizidine alkaloids have shown potential in various biological assays. For instance, they've demonstrated antifungal activity against Fusarium oxysporum, a significant plant pathogen. [] Further research suggests potential applications as cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase agents. []
Q3: Has Tetrahydrocytisine been synthesized in the lab?
A3: Yes, researchers have successfully synthesized 2,3,4,5-Tetrahydrocytisine from quinolizidine-2,6-dione in a three-step process with acceptable yields. [] This achievement opens doors for further study and modification of the molecule.
Q4: Are there any studies exploring the structure-activity relationship of Tetrahydrocytisine?
A4: Yes, there's significant interest in understanding how the structure of Tetrahydrocytisine relates to its biological activity. Researchers have investigated the antifungal activity of quinolizidines, including Tetrahydrocytisine, isolated from Genisteae plants against Fusarium oxysporum, noting implications for structure-activity relationships. [] Additionally, investigations into stereocontrolled reactions of (1R,5S,12S)-Tetrahydrocytisine derivatives provide further insights into its structure-activity relationship. [, ]
Q5: What analytical techniques have been employed in the study of Tetrahydrocytisine?
A5: Mass spectrometry has played a crucial role in studying Tetrahydrocytisine and its derivatives. Researchers have utilized mass-spectrometric techniques to compare quinolizidine alkaloids, including cytisine, sparteine, matridine, and their derivatives. [] This approach aids in structural elucidation and understanding fragmentation patterns.
Q6: What is the future direction of research on Tetrahydrocytisine?
A6: Ongoing research seeks to leverage Tetrahydrocytisine as a scaffold for novel compounds. Studies exploring its use in creating substituted diazaadamantanes exemplify this direction. [] Further investigation into the synthesis, modification, and biological evaluation of Tetrahydrocytisine and its derivatives holds promise for discovering new therapeutic agents and understanding its potential across various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)
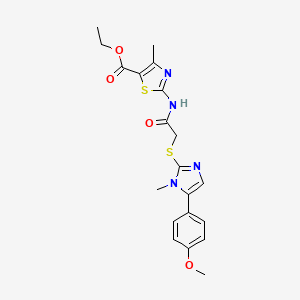
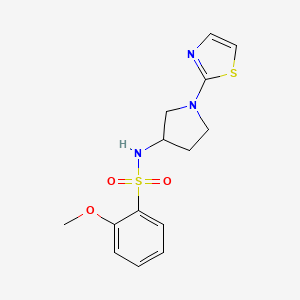
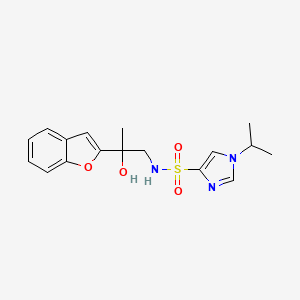

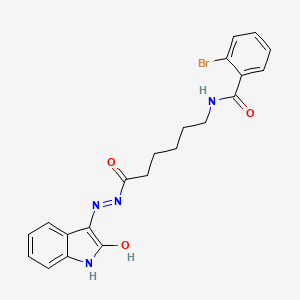
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
